molecular formula C21H22N4O2S B3010010 (4-((3-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone CAS No. 1251627-65-2

(4-((3-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone

Cat. No. B3010010
CAS RN: 1251627-65-2
M. Wt: 394.49
InChI Key: KSXZGKGLGFAMNG-UHFFFAOYSA-N
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Description

The compound , (4-((3-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone, is a complex organic molecule that appears to be related to the field of medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds which can help infer some aspects of its chemistry and potential biological activity.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of thiazolyl and thiophenyl moieties, as well as the introduction of amino groups and methanone structures. These processes typically require the use of various characterization techniques such as UV, IR, NMR, and mass spectrometry to confirm the structure of the synthesized compounds . It is likely that the synthesis of this compound would follow a similar pathway, with specific attention to the introduction of the thiomorpholino group and the naphthyridin core.

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using spectroscopic methods, and the theoretical analysis is often performed using density functional theory (DFT) calculations . These calculations help in understanding the equilibrium geometry, bonding features, and vibrational wave numbers. For the compound , a similar approach would be used to analyze its molecular structure, with a focus on the effects of the methoxy and thiomorpholino substituents on the overall molecular conformation and stability.

Chemical Reactions Analysis

The reactivity of similar compounds is often studied in the context of their biological activity. The HOMO-LUMO energy gap obtained from DFT calculations can provide insights into the thermodynamic stability and reactivity of the compounds . Molecular docking studies can also be carried out to predict the interaction of the compounds with biological targets, which is crucial for understanding their potential as therapeutic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are closely related to their structure. The presence of electron-withdrawing or electron-donating groups can significantly affect properties like solubility, melting point, and reactivity. The antioxidant activity of compounds with similar structures has been tested and found to be higher than that of known antioxidants like ascorbic acid . Anticancer activity is another important property, with some compounds showing selective cytotoxicity against certain cancer cell lines . The compound would likely exhibit a unique profile of physical and chemical properties influenced by its specific functional groups and molecular architecture.

Scientific Research Applications

Medicinal Chemistry Applications

One area of research focuses on the development of Positron Emission Tomography (PET) imaging agents for neurological conditions. For instance, the synthesis of [11C]HG-10-102-01, a compound structurally related to "(4-((3-Methoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(thiomorpholino)methanone", has been explored as a potential PET agent for imaging LRRK2 enzyme activity in Parkinson's disease (Wang et al., 2017). This research highlights the compound's utility in developing diagnostic tools for neurodegenerative diseases.

Organic Synthesis and Chemical Properties

Research in organic synthesis has led to the development of novel compounds with potential therapeutic applications. For example, a study on naphthyridine derivatives, including compounds structurally similar to "this compound", demonstrated anticancer activity in human melanoma A375 cells, showcasing the compound's relevance in cancer treatment research (Kong et al., 2018).

Development of Diagnostic and Therapeutic Agents

The compound's derivatives have been investigated for their role in diagnosing and treating diseases beyond neurodegenerative conditions. For instance, derivatives have shown potential as cannabinoid receptor radioligands for PET imaging of alcohol abuse, indicating a broader diagnostic application in substance abuse disorders (Gao et al., 2014).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promise as a pharmaceutical, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety .

properties

IUPAC Name

[4-(3-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-14-6-7-17-19(24-15-4-3-5-16(12-15)27-2)18(13-22-20(17)23-14)21(26)25-8-10-28-11-9-25/h3-7,12-13H,8-11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXZGKGLGFAMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC=C3)OC)C(=O)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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